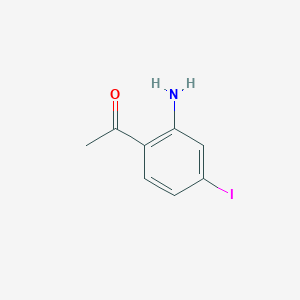![molecular formula C9H7BrN2O2 B13075899 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the bromination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This interaction can disrupt various signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the carboxylic acid group.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Another structural isomer with different substitution patterns.
Uniqueness
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and applications. Its specific substitution pattern also provides distinct electronic and steric properties that can be exploited in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-6(9(13)14)5-3-11-8(10)2-7(5)12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
YHWHRVQALOIVKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CN=C(C=C21)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
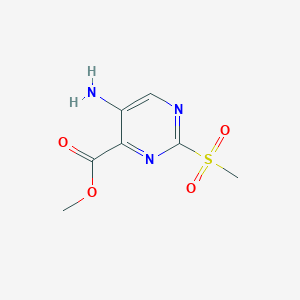
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)

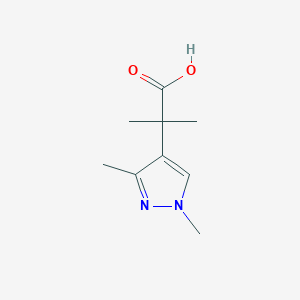
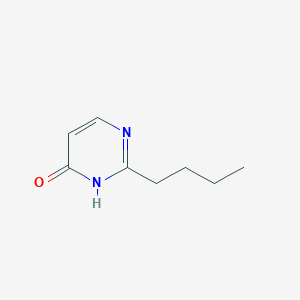
![7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075862.png)

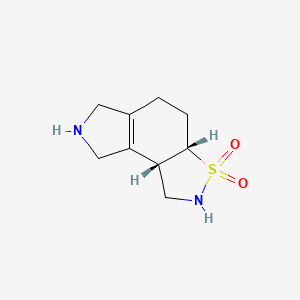

![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
